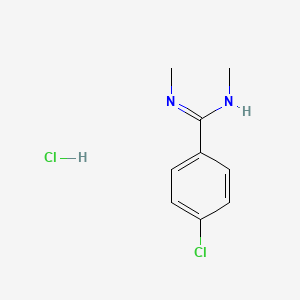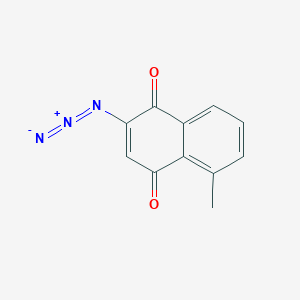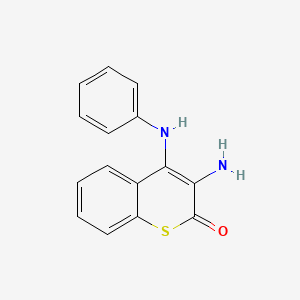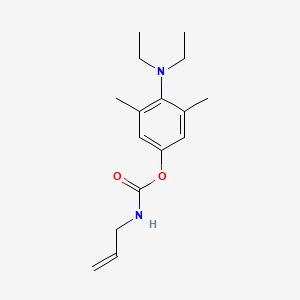
4-(Diethylamino)-3,5-dimethylphenyl prop-2-en-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)-3,5-dimethylphenyl prop-2-en-1-ylcarbamate is a chemical compound with a complex structure that includes a diethylamino group, dimethylphenyl group, and a prop-2-en-1-ylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-3,5-dimethylphenyl prop-2-en-1-ylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(Diethylamino)-3,5-dimethylphenylamine with prop-2-en-1-yl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. This often includes the use of catalysts, temperature control, and purification steps to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylamino)-3,5-dimethylphenyl prop-2-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often with the carbamate group intact.
Substitution: The major products are substituted derivatives where the carbamate group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
4-(Diethylamino)-3,5-dimethylphenyl prop-2-en-1-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Diethylamino)-3,5-dimethylphenyl prop-2-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Prop-2-yn-1-yl carbamate
- Prop-2-en-1-yl carbamate
Uniqueness
4-(Diethylamino)-3,5-dimethylphenyl prop-2-en-1-ylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
60309-78-6 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
[4-(diethylamino)-3,5-dimethylphenyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C16H24N2O2/c1-6-9-17-16(19)20-14-10-12(4)15(13(5)11-14)18(7-2)8-3/h6,10-11H,1,7-9H2,2-5H3,(H,17,19) |
InChI-Schlüssel |
WNMYCHZKDBJZON-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C=C(C=C1C)OC(=O)NCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}ethene-1-sulfonyl fluoride](/img/structure/B14619261.png)

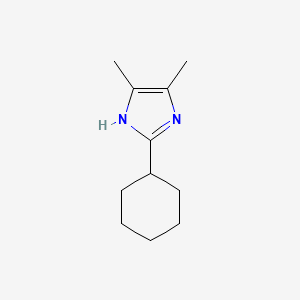

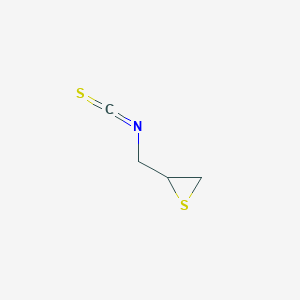
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
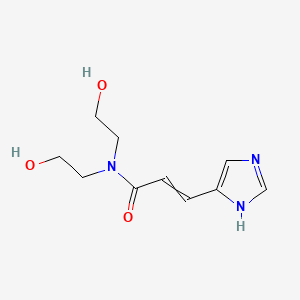
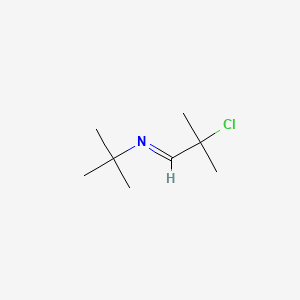

![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
